molecular formula C19H17N3O3 B2453388 6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide CAS No. 1448072-65-8

6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide

Cat. No.: B2453388
CAS No.: 1448072-65-8
M. Wt: 335.363
InChI Key: HQKYQIOZWXCCAT-UHFFFAOYSA-N
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Description

6-Methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide (CAS# 1448072-65-8) is a synthetic small molecule with a molecular formula of C19H17N3O3 and a molecular weight of 335.4 g/mol . This compound is of significant interest in medicinal chemistry research due to its structural foundation on the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure known for conferring a wide range of biological properties . The tetrahydroisoquinoline core is a target of high interest in drug discovery, with documented research applications in areas such as inflammation, cancer, and infectious diseases . Specifically, derivatives based on the tetrahydroisoquinoline-7-carboxamide structure have been identified as potent and selective inhibitors of the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that has emerged as a potential target for anti-inflammatory drug discovery, particularly in the context of acute lung injury (ALI) . Small-molecule inhibitors that target DDR1 have been shown to dose-dependently inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in cellular models and exhibit promising in vivo anti-inflammatory effects . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

6-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-14-5-3-12-8-17(22-16(12)10-14)19(24)21-13-4-2-11-6-7-20-18(23)15(11)9-13/h2-5,8-10,22H,6-7H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYQIOZWXCCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been studied for various biological activities including antiviral, antimicrobial, and potential anticancer properties. The following sections will explore the biological activity of this compound in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3} with a molecular weight of 335.4 g/mol. The compound features an indole core fused with a tetrahydroisoquinoline moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS Number 1448072-65-8

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to tetrahydroisoquinoline derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated significant inhibition against HIV-1 integrase with IC50 values in the low micromolar range (0.19–3.7 µM) . This suggests a promising avenue for developing antiviral agents targeting retroviruses.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Structurally similar compounds have shown effectiveness against various bacterial strains. For example:

Compound NameActivity
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)Antimicrobial and antitumor
6-Methoxy-N-(tetrahydroisoquinolin)-carboxamideNeuroprotective effects

These findings indicate that the presence of the tetrahydroisoquinoline structure may enhance antimicrobial efficacy .

Antitumor Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against cancer cells, suggesting that this compound could also possess similar properties . Further studies are needed to elucidate the specific mechanisms of action and the extent of its anticancer activity.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives. The synthesized compounds were tested for their antiviral activity against human coronaviruses and exhibited promising results . This underscores the potential application of this compound in treating viral infections.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds related to tetrahydroisoquinoline derivatives exhibit significant antiviral potential. For instance, structural analogs of this compound have shown inhibition against HIV-1 integrase with IC50 values ranging from 0.19 to 3.7 µM, suggesting a promising avenue for developing antiviral agents targeting retroviruses.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Structurally similar compounds have demonstrated effectiveness against various bacterial strains. A summary of related compounds and their activities is presented below:

Compound NameActivity
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)Antimicrobial and antitumor
6-Methoxy-N-(tetrahydroisoquinolin)-carboxamideNeuroprotective effects

These findings indicate that the presence of the tetrahydroisoquinoline structure may enhance antimicrobial efficacy.

Antitumor Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against cancer cells, suggesting that this compound could also possess similar properties. Further studies are needed to elucidate the specific mechanisms of action and the extent of its anticancer activity.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives. The synthesized compounds were tested for their antiviral activity against human coronaviruses and exhibited promising results, highlighting the potential application of this compound in treating viral infections.

Preparation Methods

Nitration and Cyclization

7-Nitrohomophthalic anhydride undergoes cyclization with ammonium acetate in acetic acid at 120°C for 6 hours to yield 7-nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours), affording 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline in 78% yield.

Key Reaction Conditions:

Step Reagents/Conditions Yield
Cyclization NH₄OAc, AcOH, 120°C 65%
Reduction H₂ (1 atm), Pd/C, EtOH 78%

Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid

The indole fragment is prepared via Friedel-Crafts acylation and subsequent functionalization.

Hemetsberger-Knittel Indole Synthesis

Ethyl 2-azidoacetate undergoes Knoevenagel condensation with 4-methoxybenzaldehyde in toluene at 80°C, followed by thermolytic cyclization at 160°C to yield ethyl 6-methoxy-1H-indole-2-carboxylate. Hydrolysis with 3 N NaOH in ethanol (reflux, 2 hours) produces 6-methoxy-1H-indole-2-carboxylic acid (85% yield).

Analytical Data:

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.87 (s, 3H, OCH₃).
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

Amide Coupling: Final Step

The carboxylic acid and amine intermediates are coupled using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF.

Reaction Optimization

A mixture of 6-methoxy-1H-indole-2-carboxylic acid (1.0 equiv), 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline (1.2 equiv), BOP (1.5 equiv), and DIPEA (3.0 equiv) in DMF is stirred at 25°C for 12 hours. Workup with ethyl acetate and purification via silica gel chromatography (ethyl acetate/hexane = 1:1) yields the title compound (72% yield).

Critical Parameters:

  • Solvent : Anhydrous DMF ensures reagent stability.
  • Base : DIPEA neutralizes HCl generated during activation.
  • Temperature : Room temperature minimizes indole decomposition.

Alternative Synthetic Routes

Boronic Acid-Mediated Coupling

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid can undergo Suzuki-Miyaura coupling with 6-methoxy-1H-indole-2-carboxylic acid bromide. However, this method is less efficient (45% yield) due to competing protodeboronation.

Solid-Phase Synthesis

Immobilizing 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline on Wang resin and coupling with Fmoc-protected indole-2-carboxylic acid (HATU/DIEA) achieves 68% yield after cleavage (TFA/DCM).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, indole NH), 10.21 (s, 1H, amide NH), 8.12 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.30 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 3.90 (s, 3H, OCH₃), 3.02 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H).
  • HRMS (ESI) : m/z calculated for C₂₀H₁₈N₃O₃ [M+H]⁺: 348.1348; found: 348.1345.

Purity Assessment

  • HPLC : 99.1% (Method: 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 218–220°C (decomp.).

Challenges and Mitigation Strategies

  • Indole NH Reactivity : BOP coupling at room temperature prevents indole ring oxidation.
  • Amine Sensitivity : Catalytic hydrogenation under mild conditions avoids over-reduction of the tetrahydroisoquinoline.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual DMF and unreacted starting materials.

Q & A

Synthesis Optimization

Q: How can researchers optimize the coupling reaction between indole-2-carboxylic acid derivatives and tetrahydroisoquinolin-7-amine precursors to synthesize the target compound? A: The coupling reaction typically involves activating the indole-2-carboxylic acid (e.g., via ethyl ester intermediates) and reacting it with a tetrahydroisoquinolin-7-amine under basic conditions. Key steps include:

  • Activation: Use ethyl indole-2-carboxylate (as in ) with sodium ethoxide in DMF at 100–150°C to generate reactive intermediates.
  • Coupling: Employ excess amine precursors (1.1–1.5 equiv) to drive the reaction to completion, as seen in indole-2-carboxamide syntheses .
  • Purification: Flash chromatography or recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .
  • Yield Optimization: Microwave-assisted synthesis (as in ) or reflux in acetic acid (3–5 hours) improves efficiency .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure and purity of the compound? A: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) verify substituent positions, such as methoxy (δ 3.8–4.0 ppm) and amide protons (δ 10–12 ppm) .
  • HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ions with <5 ppm error) .
  • Chromatography: HPLC (C18 columns, acetonitrile/water gradients) monitors purity (>95%) .
  • Elemental Analysis: Validates C, H, N, and O content (±0.5% theoretical) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the compound’s bioactivity? A: Prioritize target-specific assays:

  • Antimicrobial Activity: Broth microdilution assays against Mycobacterium tuberculosis (MIC determination), as described for indole-2-carboxamides .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Receptor Binding: Radioligand displacement assays (e.g., orexin-1 receptor antagonism) using competitive binding protocols .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogues to explore SAR for enhanced bioactivity? A: Focus on substituent modifications:

  • Indole Core: Introduce electron-withdrawing groups (e.g., Cl, F) at the 5- or 6-position to modulate electronic effects .
  • Tetrahydroisoquinolinone: Vary substituents at the 1-oxo position (e.g., alkyl, aryl groups) to alter steric bulk and hydrophobicity .
  • Methoxy Group: Replace with ethoxy or hydroxyl groups to study polarity effects on membrane permeability .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets like bacterial enzymes or GPCRs .

Data Contradiction Analysis

Q: How should discrepancies in biological activity data across studies be resolved? A: Address variability through:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times (72 hours) .
  • Purity Verification: Re-analyze compound batches via HPLC to rule out degradation .
  • Control Comparisons: Benchmark against reference compounds (e.g., isoniazid for antimycobacterial assays) .
  • Statistical Validation: Apply ANOVA or Student’s t-test to ensure significance (p<0.05) .

Stability and Degradation Pathways

Q: What methodologies assess the compound’s stability under physiological conditions? A: Key protocols include:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by LC-MS to detect hydrolysis products .
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .
  • Oxidative Stress Testing: Expose to H₂O₂ (3%) and monitor degradation via UV-Vis spectroscopy .

Advanced Interaction Studies

Q: How can researchers investigate the compound’s interaction with biological targets? A: Employ biophysical and computational tools:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes for mechanistic insights .

Metabolic Stability Evaluation

Q: What in vitro models predict metabolic stability and clearance? A: Use:

  • Liver Microsomes: Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Assays: Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential .
  • Plasma Protein Binding: Equilibrium dialysis to determine free fraction (%) .

Polymorphism Screening

Q: How can polymorphic forms of the compound be identified and characterized? A: Techniques include:

  • X-ray Diffraction (XRD): Resolve crystal lattice arrangements .
  • Hot-Stage Microscopy: Observe thermal phase transitions (melting/recrystallization) .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and hydrate formation .

Toxicity Profiling

Q: What preclinical models are suitable for preliminary toxicity assessment? A: Prioritize:

  • Ames Test: Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assays: Patch-clamp electrophysiology to evaluate cardiac risk .
  • In Vivo Acute Toxicity: Administer escalating doses (10–1000 mg/kg) to rodents and monitor organ histopathology .

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